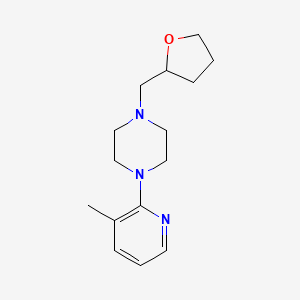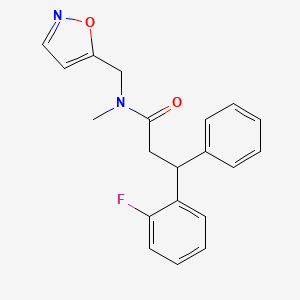
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Dioxolane Piracetam, is a nootropic compound that has gained attention for its potential cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. Specifically, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to enhance the release of acetylcholine and increase the sensitivity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to have a number of biochemical and physiological effects in the brain. These include increased glucose metabolism, increased cerebral blood flow, and increased oxygen consumption. Additionally, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species, suggesting that it may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam in lab experiments is its ability to improve cognitive function in animals, which can be useful in studying the effects of various treatments on learning and memory. However, a limitation of using N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Orientations Futures
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam. One area of interest is investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam and to identify any potential side effects or risks associated with its use.
Méthodes De Synthèse
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam can be synthesized through a multistep process that involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-hydroxy-1-phenyl-1,3-propanedione. This intermediate is then reacted with pyrrolidine-2,5-dione to form the desired product, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam.
Applications De Recherche Scientifique
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been the subject of numerous studies investigating its potential cognitive-enhancing effects. These studies have shown that N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam can improve memory, attention, and learning in both animals and humans. Additionally, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-13-3-1-2-12(7-13)18-9-11(6-15(18)20)16(21)17-8-14-10-22-4-5-23-14/h1-3,7,11,14,19H,4-6,8-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSNYJIMQDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6062613.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6062616.png)
![N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6062618.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1-cyclopentene-1-carboxamide](/img/structure/B6062633.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)

![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)
![4-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6062660.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6062661.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)